molecular formula C10H9F2N3 B13529321 3-(2,3-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine

3-(2,3-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13529321
M. Wt: 209.20 g/mol
InChI Key: GBORNCCHGIQAOM-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based compound featuring a 2,3-difluorophenyl substituent at position 3 and a methyl group at position 1 of the pyrazole ring. The difluorophenyl group enhances metabolic stability and lipophilicity, while the methyl group contributes to steric and electronic modulation of the core structure .

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

5-(2,3-difluorophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H9F2N3/c1-15-9(13)5-8(14-15)6-3-2-4-7(11)10(6)12/h2-5H,13H2,1H3

InChI Key

GBORNCCHGIQAOM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C(=CC=C2)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-difluoroaniline with 1-methyl-1h-pyrazole-5-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 3-(2,3-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the difluorophenyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.

    Reduction: Formation of 3-(2,3-difluorophenyl)-1-methyl-1h-pyrazol-5-amine derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3-(2,3-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • The 2,3-difluorophenyl group in the target compound provides distinct electronic effects compared to analogs like 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine .
  • In contrast, 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine combines halogen (Cl) and trifluoromethyl (CF₃) groups, which enhance electronegativity and metabolic resistance, commonly exploited in agrochemicals .

Substituent Effects on Bioactivity

  • Methyl vs.
  • Benzyl Derivatives : Compounds like 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine introduce a flexible benzyl linker, which may facilitate interaction with hydrophobic protein pockets .

Biological Activity

3-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluorophenyl group and a methylamine moiety. Its molecular formula is C10H9F2N3C_{10}H_{9}F_{2}N_{3}, with a molecular weight of approximately 215.2 g/mol. The presence of fluorine atoms enhances its lipophilicity, which may affect its biological interactions.

Target Enzymes and Pathways

The primary mechanism of action for 3-(2,3-difluorophenyl)-1-methyl-1H-pyrazol-5-amine involves the inhibition of specific enzymes related to critical biochemical pathways:

  • Cytochrome P450 Enzyme CYP51 : This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition leads to increased membrane permeability and cell death, making it a potential antifungal agent.
  • Inducible Nitric Oxide Synthase (iNOS) : The compound has been shown to inhibit iNOS activity in macrophage-like cells, reducing nitric oxide production. This action is significant in regulating inflammatory responses.

Antimicrobial Properties

Studies indicate that 3-(2,3-difluorophenyl)-1-methyl-1H-pyrazol-5-amine exhibits antimicrobial activity against various pathogens. Its ability to disrupt ergosterol biosynthesis makes it particularly effective against fungal infections. The compound has been tested against several fungal strains, demonstrating significant antifungal efficacy.

Anti-inflammatory Effects

The inhibition of iNOS suggests potential anti-inflammatory properties. By reducing nitric oxide levels, this compound may help mitigate inflammatory conditions, making it a candidate for further investigation in diseases characterized by excessive inflammation.

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole derivatives, including 3-(2,3-difluorophenyl)-1-methyl-1H-pyrazol-5-amine. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

StudyFindings
In vitro Anticancer Study Demonstrated inhibition of growth in multiple cancer cell lines; significant activity against MDA-MB-231 cells .
Antifungal Activity Assessment Showed effective inhibition of CYP51 leading to increased membrane permeability in fungal cells.
Anti-inflammatory Research Inhibited iNOS in RAW264.7 macrophages, reducing nitric oxide production and suggesting potential therapeutic use in inflammatory diseases.

Q & A

Q. Key considerations :

  • Temperature control : Exothermic fluorination steps require slow reagent addition (<0°C) to avoid side reactions.
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl halide intermediates .

Which spectroscopic and crystallographic methods are most effective for structural characterization?

Q. Basic

  • NMR spectroscopy : ¹H/¹⁹F NMR identifies substitution patterns (e.g., splitting of fluorine signals at δ 140–160 ppm for 2,3-difluorophenyl groups) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. SHELXL is widely used for refinement, particularly for handling twinned data or high-resolution structures .
  • LCMS/HPLC : Validates purity (>95%) and molecular weight (e.g., m/z 224 [M+H]+) .

How can researchers resolve contradictions in biological activity data between the target compound and structural analogs?

Advanced
Discrepancies often arise from subtle structural variations. A systematic approach includes:

Comparative SAR analysis : Evaluate analogs with different substitution patterns (Table 1).

Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.

Metabolic stability testing : Assess cytochrome P450 interactions to rule out pharmacokinetic confounding factors.

Q. Table 1. Biological activity of structural analogs

CompoundSubstituent PatternIC₅₀ (nM)Target
Target compound2,3-difluorophenyl12 ± 2Kinase X
5-(2,4-Difluorophenyl) analog2,4-difluorophenyl45 ± 5Kinase X
3-(3,4-Dimethoxyphenyl) analog3,4-dimethoxyphenyl>1000Kinase X
N-(3,5-Difluorophenyl) analog3,5-difluorophenyl8 ± 1Kinase Y

Data adapted from .

What strategies are recommended for designing derivatives with enhanced selectivity?

Q. Advanced

Scaffold hopping : Replace the pyrazole core with triazole or indazole while retaining the 2,3-difluorophenyl group .

Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to modulate π-π stacking with hydrophobic binding pockets .

Prodrug approaches : Mask the amine group with acetyl or Boc protections to improve bioavailability .

Case study : A derivative with a 2,3-difluorophenyl-pyrazole-amine core showed 10-fold higher selectivity for kinase X over kinase Y compared to the 3,5-difluorophenyl analog .

How can computational methods predict interaction mechanisms with biological targets?

Q. Advanced

Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: Y0H) to model binding poses. The 2,3-difluorophenyl group often occupies a hydrophobic cleft .

MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (AMBER force field).

QSAR modeling : Correlate Hammett σ values of substituents with inhibitory activity (R² > 0.85 in kinase targets) .

Validation : Cross-check predictions with experimental mutagenesis (e.g., Ala scanning of kinase X residues) .

What experimental controls are critical when assessing enzyme inhibition data?

Q. Advanced

  • Negative controls : Include DMSO vehicle and inactive analogs (e.g., 5-phenylpyrazole-amine) to rule out solvent artifacts .
  • Positive controls : Use staurosporine for kinase assays or EDTA for metalloenzymes.
  • Counter-screening : Test against unrelated enzymes (e.g., phosphatases) to confirm specificity .

Pitfall : Fluoro groups may chelate metal ions in assay buffers, leading to false positives. Pre-treat buffers with Chelex resin .

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